双-TBDMS-反式-骨化三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of molecules similar to Bis-TBDMS-trans-calcipotriol often involves regioselective cyclophosphorylation or coupling reactions that may include carbon dioxide or specific reagents like Bis(dimethylamino)phosphorodiamidate (BDMDAP) for the synthesis of high-value targets such as cyclic phosphates of myo-inositol, nucleosides, metabolites, and drug molecules (Yadav & Krishnamurthy, 2019). Another method involves using bis(piperidinedithiocarbamato)pyridinecadmium(II) as a precursor for synthesizing specific nanoparticles and thin films (Mlowe et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to Bis-TBDMS-trans-calcipotriol often showcases a complex coordination involving transition metals, as seen in compounds like bis(pyrazol-1-yl)acetates used as ligands in transition metal carbonyl chemistry (Burzlaff et al., 2001). The molecular structure is key to understanding the reactivity and the possibility of forming complexes with various metals.

Chemical Reactions and Properties

Chemical reactions involving Bis-TBDMS-trans-calcipotriol derivatives include a wide range of transformations, such as cyclophosphorylation and the formation of complexes with transition metals. These reactions underline the reagent's versatility in synthesizing cyclic phosphates and its use in transition metal carbonyl chemistry to create novel metal complexes.

Physical Properties Analysis

The physical properties of Bis-TBDMS-trans-calcipotriol derivatives are closely related to their molecular structure. For example, the steric hindrance provided by tert-butyldimethylsilyl (TBDMS) groups can influence the molecule's solubility, boiling point, and melting point. These properties are crucial in determining the conditions under which these compounds can be synthesized and handled.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the structural characteristics of Bis-TBDMS-trans-calcipotriol derivatives. The presence of TBDMS groups affects the molecule's susceptibility to nucleophilic attacks and its overall reactivity in synthetic pathways. Studies like the synthesis and characterization of stable bis(carbon dioxide) adducts of molybdenum provide insights into the reactivity and potential applications of these compounds in creating new materials and catalysts (Alvarez et al., 1986).

科学研究应用

TBDMS-保护化合物的酯交换反应

Tănase 等人(2017 年)的研究探讨了涉及 TBDMS 双保护化合物的酯交换过程。该研究证明了在特定条件下仲 TBDMS 基团的裂解,有助于理解涉及 TBDMS 保护化合物的化学反应,其中可能包括双-TBDMS-反式-骨化三醇 (Tănase、Draghici、Cǎproiu 和 Cojocaru,2017)。

牙科应用和光聚合

Yağci 等人(2006 年)合成了牙科复合材料的新交联剂,研究了合成单体与各种化合物的光聚合行为。这项研究提供了双-TBDMS-反式-骨化三醇在牙科材料科学中的潜在应用见解 (Yağci、Ayfer、Albayrak 和 Avci,2006)。

TBDMS 醚的脱保护

Jadhav 等人(2012 年)提出了一种使用定制离子液体脱保护酚类 TBDMS 醚(包括双-TBDMS 醚)的有效方法。这项研究与理解双-TBDMS 化合物在有机合成中的化学行为和潜在应用相关 (Jadhav、Lee、Jeong、Lim、Sohn 和 Kim,2012)。

环磷酸化和高价值靶标的合成

Yadav 和 Krishnamurthy(2019 年)讨论了使用双(二甲氨基)磷酸二酰胺对顺式二醇进行高效环磷酸化的作用。这项研究突出了双保护化合物(如双-TBDMS-反式-骨化三醇)在高价值目标化合物合成中的潜力 (Yadav 和 Krishnamurthy,2019)。

作用机制

Target of Action

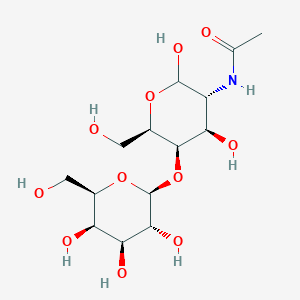

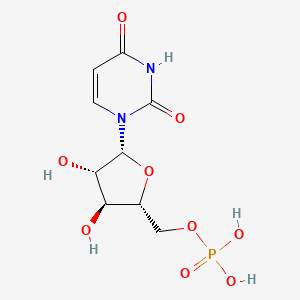

Bis-TBDMS-trans-calcipotriol is a synthetic derivative of vitamin D3 . Its primary target is the Vitamin D receptor (VDR) found in skin cells . The VDR is a member of the steroid/thyroid receptor superfamily and is present in many different tissues, including the thyroid, bone, kidney, and T cells of the immune system .

Mode of Action

Bis-TBDMS-trans-calcipotriol exerts its therapeutic effects by binding to the VDR in skin cells . This compound has been shown to have comparable affinity with calcitriol for the VDR while being less than 1% the activity in regulating calcium metabolism . Upon binding, it activates various signaling pathways that regulate the growth and differentiation of keratinocytes, the main cell type in the epidermis .

Biochemical Pathways

It is known that the interaction of this compound with the vdr modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .

Result of Action

The binding of Bis-TBDMS-trans-calcipotriol to the VDR and the subsequent modulation of gene expression lead to changes in the growth and differentiation of keratinocytes . This can result in the remission of symptoms in conditions like psoriasis .

安全和危害

While specific safety and hazard information for Bis-TBDMS-trans-calcipotriol is not provided in the search results, general precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

未来方向

Bis-TBDMS-trans-calcipotriol has shown promising results in various preclinical and clinical studies for the treatment of psoriasis. In addition to psoriasis, Bis-TBDMS-trans-calcipotriol has also shown potential in the treatment of other dermatological conditions, such as atopic dermatitis and vitiligo .

属性

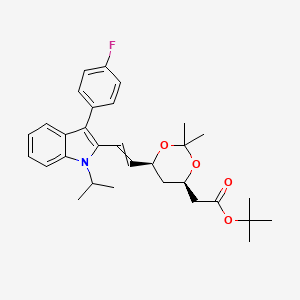

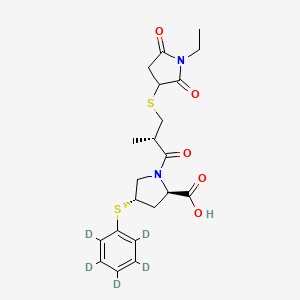

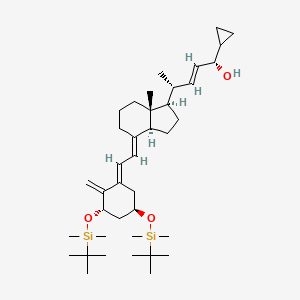

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-YFSXTQNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

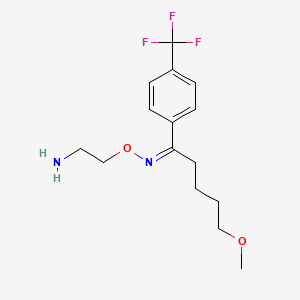

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。